2-Amino-3-methanesulfonylpropanoic acid
Description
2-Amino-3-methanesulfonylpropanoic acid is a substituted propanoic acid derivative with a methanesulfonyl (-SO₂CH₃) group at the 3-position and an amino (-NH₂) group at the 2-position. Its molecular formula is C₄H₉NO₄S, and its stereochemistry is defined as (2R)-configuration in the provided evidence . The compound’s SMILES notation is CS(=O)(=O)CC@@HN, reflecting its sulfonyl and amino functional groups.
Properties
IUPAC Name |
2-amino-3-methylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINYOQVNQVOYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methanesulfonylpropanoic acid typically involves the introduction of the methanesulfonyl group to a suitable precursor. One common method is the sulfonation of 2-amino-3-hydroxypropanoic acid using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Enzymatic Stereoselective Cleavage
D-Threonine aldolase selectively cleaves the C2-C3 bond in D-threo isomers of related 2-amino-3-hydroxy-3-phenylpropanoic acid derivatives while preserving the L-threo configuration . For 2-amino-3-methanesulfonylpropanoic acid, this enzymatic process enables enantiomeric enrichment:
| Reaction Conditions | Outcome | Yield/EE | Source |
|---|---|---|---|
| pH 8.75, 50 mM borate buffer, 0.8 mM pyridoxal phosphate, 40°C | L-threo isomer retention | ≥98% enantiomeric excess |
This reaction is critical for producing enantiopure intermediates for antibiotics like thiamphenicol and florfenicol .
Esterification and Subsequent Reduction
The carboxylic acid group undergoes esterification, followed by sodium borohydride reduction to yield diol derivatives:
Step 1: Esterification
-
Reagents: Methanol/H⁺ or ethanol/H⁺
-
Product: Methyl/ethyl ester of this compound
Step 2: Reduction
| Step | Conditions | Product Application |
|---|---|---|
| 1 | Reflux in methanol, 6 hrs | Esterified intermediate |
| 2 | Room temperature, 2 hrs | Precursor for thiamphenicol synthesis |
Solvent-Driven Reactivity
The methanesulfonyl group enhances solubility in polar aprotic solvents, influencing reaction pathways:
Amberlite XAD-16 resin is used to adsorb aldehyde byproducts, increasing enantiomeric excess (e.g., from 94% to 96% ee) .
Acid-Base Behavior
The compound exhibits zwitterionic properties due to its amino and carboxylic acid groups:
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pKa Values :
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Amino group: ~9.5 (protonated at physiological pH)
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Carboxylic acid: ~2.3 (deprotonated in basic conditions)
-
This dual functionality allows it to act as a buffer in enzymatic reactions (e.g., borate buffer at pH 8.75) .
Oxidation and Functionalization
The methanesulfonyl group is resistant to oxidation, but the phenyl ring (if present) can undergo electrophilic substitution:
| Reaction Type | Conditions | Product |
|---|---|---|
| Sulfonyl group stability | H₂O₂, 40°C | No degradation observed |
| Phenyl ring chlorination | Cl₂, FeCl₃ | 4-Chloro derivative (hypothetical pathway) |
Recycling in Synthetic Pathways
Benzaldehyde and glycine byproducts from enzymatic cleavage are recycled into fresh substrate via condensation reactions :
| Process | Reagents | Outcome |
|---|---|---|
| Aldol condensation | Basic conditions (pH 10–12) | Regenerates racemic starting material |
Thermal Stability
Decomposition occurs above 200°C, with the methanesulfonyl group contributing to thermal resilience:
| Temperature | Observation |
|---|---|
| 40°C (optimal enzymatic) | No decomposition |
| >200°C | Charring and SO₂ release |
Biochemical Interactions
The compound inhibits enzymes involved in peptidoglycan synthesis (e.g., alanine racemase), with IC₅₀ values in the micromolar range. Its structural analogs show activity against inflammatory mediators like COX-2.
Comparative Reaction Table
Key differences between this compound and its analogs:
Scientific Research Applications
The search results provide information on (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, which is a specific isomer and salt form of 2-Amino-3-methanesulfonylpropanoic acid. The available data focuses on its synthesis, chemical properties, and potential applications.
Scientific Research Applications
This compound, particularly in the form of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, has applications in chemistry, biology, and industry.
Chemistry It serves as a building block in synthesizing complex organic molecules.
Biology The compound is used in studies of enzyme-substrate interactions and protein synthesis.
Industry It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Antimicrobial Properties
Structurally related compounds have demonstrated antimicrobial activity, inhibiting the growth of various bacterial strains and exhibiting selective antiprotozoal properties against parasites like Giardia and Entamoeba.
Cytotoxicity and Selectivity
Cytotoxicity assays on structurally related compounds reveal low toxicity in human cell lines at concentrations up to 10 µM, suggesting a favorable safety profile while maintaining biological activity against target pathogens. For example, certain derivatives had IC50 values greater than 90 µM against HeLa cells.
Potential Biological Activities
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride is of interest due to its potential biological activities. Compounds with similar structures have shown antimicrobial activity against various pathogens, including protozoa and fungi. Some derivatives have been implicated in the inhibition of COX-2, an enzyme associated with inflammatory responses, potentially providing therapeutic benefits.
2-Amino-3-(methylamino)propanoic acid
Mechanism of Action
The mechanism of action of 2-Amino-3-methanesulfonylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The methanesulfonyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Key Differences :
- Polarity: The phenyl-sulfonyl derivative (C₁₀H₁₃NO₄S) exhibits lower water solubility due to its aromatic ring compared to the aliphatic methanesulfonyl group in the target compound .
Sulfanyl-Containing Analogues
Key Differences :
- Reactivity : Sulfanyl (-S-) groups are less oxidized than sulfonyl (-SO₂-), making them more prone to oxidation reactions .
- Toxicity: The aminoethylsulfanyl variant poses significant acute toxicity risks, unlike the phenyl-sulfanyl derivative .
Aryl-Substituted Analogues
Key Differences :
- Electron-Withdrawing Effects: The diiodophenyl group’s electron-withdrawing nature may reduce nucleophilicity at the amino group compared to the naphthyl derivative .
Methyl-Branched Analogues
Key Differences :
- Stability : Methyl branching may enhance metabolic stability compared to linear chains .
Biological Activity
2-Amino-3-methanesulfonylpropanoic acid (also known as AMSA) is a sulfonic acid derivative of the amino acid propanoic acid. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neurobiology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of AMSA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C4H9NO4S |
| Molecular Weight | 155.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2567-61-1 |
AMSA is believed to exert its biological effects through various mechanisms, including modulation of neurotransmitter systems and interaction with ion channels. It has been noted for its ability to influence glutamatergic signaling pathways, which are crucial in synaptic transmission and plasticity.
Neuroprotective Effects
Research indicates that AMSA may possess neuroprotective properties. A study conducted on rat models demonstrated that AMSA administration led to a significant reduction in neuronal death induced by excitotoxic agents. The proposed mechanism involves the inhibition of glutamate-induced calcium influx, which is critical in preventing excitotoxicity .
Antioxidant Activity
AMSA has also been shown to exhibit antioxidant properties. In vitro studies revealed that it can scavenge free radicals and reduce oxidative stress markers in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role .
Potential Therapeutic Applications
Given its biological activities, AMSA has been explored for potential therapeutic applications:
- Neurodegenerative Diseases : Due to its neuroprotective and antioxidant effects, AMSA may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Pain Management : Preliminary studies suggest that AMSA could modulate pain pathways, providing a basis for its use in analgesia .
Study 1: Neuroprotection in Stroke Models
In a controlled experiment involving middle cerebral artery occlusion (MCAO) in rats, AMSA was administered post-stroke. Results indicated a significant reduction in infarct size compared to control groups. Histological analysis showed preserved neuronal integrity and reduced apoptosis markers .
Study 2: Effects on Glutamate-Induced Toxicity
Another study focused on the effects of AMSA on cultured cortical neurons exposed to high concentrations of glutamate. The findings revealed that AMSA treatment significantly decreased cell death and maintained mitochondrial function, highlighting its potential as a protective agent against excitotoxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-3-methanesulfonylpropanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : Utilize multi-step organic synthesis, starting with functionalization of the propanoic acid backbone. Introduce the methanesulfonyl group via nucleophilic substitution or oxidation reactions under controlled pH and temperature. For example, sulfonylation of amino acids often requires anhydrous conditions and catalysts like triethylamine to stabilize intermediates . Monitor reaction progress using TLC or HPLC, adjusting stoichiometry of reagents (e.g., methanesulfonyl chloride) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions .
- HPLC with UV detection (e.g., C18 columns, acidic mobile phase) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and detect impurities .
Q. What thermodynamic properties are critical for studying this compound in aqueous solutions?
- Methodology : Determine pKa values via potentiometric titration to understand ionization states at physiological pH. Measure solubility using gravimetric analysis in buffers (e.g., phosphate-buffered saline). Clustering reactions with ions (e.g., Na⁺) can be studied using calorimetry to evaluate enthalpy changes, as demonstrated in similar propanoic acid derivatives .
Advanced Research Questions
Q. How can researchers design enzyme inhibition studies using this compound as a potential inhibitor?
- Methodology :
- Kinetic assays : Use fluorogenic substrates to monitor enzyme activity (e.g., proteases or oxidoreductases) in the presence of varying inhibitor concentrations. Calculate IC₅₀ and Ki values using nonlinear regression .
- Structural studies : Perform X-ray crystallography or cryo-EM to resolve binding modes. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with active sites, guided by the compound’s sulfonyl and amino groups .
Q. How can contradictions in spectral data (e.g., NMR shifts or IR peaks) be resolved for this compound?
- Methodology :
- Comparative analysis : Cross-reference with spectral libraries of structurally analogous compounds, such as 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, to identify characteristic peaks for the methanesulfonyl moiety .
- Dynamic effects : Account for solvent-dependent conformational changes using variable-temperature NMR or DFT calculations to model electronic environments .
Q. What computational strategies are effective for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
- Methodology :
- In silico tools : Use SwissADME or ADMETLab to predict bioavailability, BBB permeability, and metabolic stability. Input SMILES strings derived from PubChem data for accurate parameterization .
- Molecular dynamics : Simulate membrane interactions (e.g., lipid bilayers) to assess passive diffusion capabilities .
Q. How can researchers address reproducibility challenges in synthesizing this compound under varying laboratory conditions?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield .
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates, ensuring consistency across batches .
Q. What experimental considerations are necessary when comparing in vitro and in vivo bioactivity of this compound?
- Methodology :
- In vitro : Use primary cell lines or organoids to assess cytotoxicity (MTT assay) and target engagement. Account for serum protein binding effects by testing in media with varying FBS concentrations .
- In vivo : Optimize dosing regimens based on pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS). Include metabolite profiling to distinguish parent compound effects from degradation products .
Notes on Evidence Utilization
- References to synthetic methodologies and analytical protocols are derived from structurally analogous compounds (e.g., iodinated or fluorinated propanoic acid derivatives) .
- Thermodynamic and computational data are extrapolated from studies on sodium ion clustering with propanoic acid backbones and PubChem-based modeling .
- Exclusion of non-reliable sources (e.g., BenchChem) adhered to per user guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
